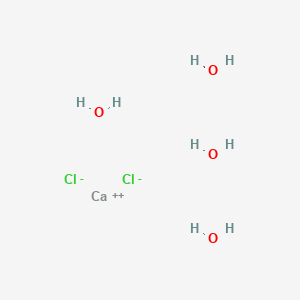
1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine
Descripción general
Descripción
1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine is a type of polymer that is widely used in scientific research. This polymer is also known as polybenzimidazole (PBI) and is a high-performance polymer that has excellent thermal stability and chemical resistance.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine has a wide range of scientific research applications. This polymer is used in the production of membranes, fibers, and composites, which are used in various fields such as aerospace, energy, and environmental applications. PBI is also used as a proton exchange membrane in fuel cells, which is a promising technology for clean energy production. Furthermore, PBI is used as a catalyst support, which enhances the efficiency of chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine is not fully understood. However, it is known that PBI has excellent thermal stability and chemical resistance, which makes it suitable for high-temperature applications. PBI also has a high proton conductivity, which makes it an ideal material for proton exchange membranes in fuel cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine. However, studies have shown that PBI has low toxicity and is biocompatible, which makes it suitable for biomedical applications. PBI has also been used in drug delivery systems, which can enhance the efficiency of drug delivery to specific target cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine in lab experiments are its excellent thermal stability, chemical resistance, and high proton conductivity. PBI is also easy to handle and process, which makes it suitable for various lab experiments. However, the limitations of using PBI in lab experiments are its high cost and limited availability.
Direcciones Futuras
There are many future directions for the research of 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine. One of the future directions is the development of new synthesis methods that can reduce the cost of PBI production. Another future direction is the improvement of the properties of PBI, such as its proton conductivity and thermal stability, which can enhance its performance in various applications. Furthermore, the use of PBI in biomedical applications, such as drug delivery systems and tissue engineering, is an area of future research.
Propiedades
IUPAC Name |
benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-2-1-3-6(4-5)8(10)12;7-5-2-1-3-6(8)4-5/h1-4H;1-4H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWKAVTAIQBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC(=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-47-3 | |
| Details | Compound: 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |
| Record name | 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155387600 | |
CAS RN |
25765-47-3 | |
| Record name | 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)

![Ethanol, 2-[(1-methylheptyl)amino]-](/img/structure/B3333964.png)
![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)